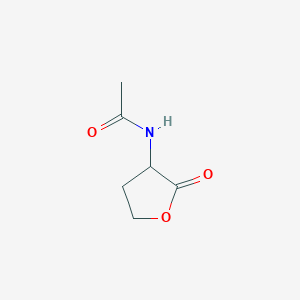

N-(2-oxooxolan-3-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-oxooxolan-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSXMDQVYYCSDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Strategies for N 2 Oxooxolan 3 Yl Acetamide and Its Analogues

Established Synthetic Pathways for N-(2-oxooxolan-3-yl)acetamide

The creation of this compound and related structures typically relies on well-established synthetic transformations, including amide bond formation and the strategic use of oxolane precursors.

Principles of Amide Bond Formation Reactions in the Context of this compound Synthesis

The formation of the amide bond is a cornerstone of this synthesis. The most common approach involves the reaction of an amine with a carboxylic acid derivative. In the synthesis of this compound, this translates to the coupling of 3-amino-dihydrofuran-2(3H)-one with an acetylating agent.

Key methods for amide bond formation include:

Use of Acyl Chlorides: Acetyl chloride or other acyl chlorides can react with the amine precursor under basic conditions to form the amide bond. vulcanchem.com The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) with a non-nucleophilic base such as triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA) to neutralize the generated HCl. vulcanchem.comresearchgate.net

Coupling Reagents: A variety of coupling reagents are employed to facilitate the reaction between a carboxylic acid and an amine. researchgate.net Reagents like 1,1'-Carbonyldiimidazole (CDI) and carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) are common. researchgate.net More advanced coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have been shown to be highly efficient, achieving high yields in related amide syntheses. vulcanchem.com

One-Pot Reactions: Recent advancements have focused on developing efficient one-pot reactions. For instance, a method using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc2O) has been developed for the N-acylation of less reactive nitrogen-containing heterocycles. asiaresearchnews.com

The choice of method often depends on the specific substrate, desired yield, and scalability of the reaction.

Interactive Table: Common Reagents for Amide Bond Formation

| Reagent Class | Specific Example(s) | Role | Reference |

| Acyl Halides | Acetyl chloride | Acetylating agent | vulcanchem.com |

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling agent | researchgate.net |

| Imidazoliums | 1,1'-Carbonyldiimidazole (CDI) | Coupling agent | researchgate.net |

| Phosphonium/Uronium Salts | HATU | Coupling agent | vulcanchem.com |

| Anhydrides | Acetic anhydride (B1165640) | Acetylating agent | vulcanchem.com |

Strategic Utilization of Oxolane Derivatives as Key Synthetic Precursors

Common precursors and methods include:

From Natural Products: Commercially available starting materials like 2-deoxy-D-ribose can be converted into oxolane derivatives through reduction and subsequent dehydration/cyclization reactions. mdpi.com

From Homoserine Lactone: DL-homoserine lactone serves as a key starting material for producing the 3-amino-oxolan-2-one core. vulcanchem.com The amine group can be protected, for example with a tert-butoxycarbonyl (Boc) group, before further modifications. vulcanchem.com

Cyclization Reactions: Various cyclization strategies are employed to construct the tetrahydrofuran ring. These can include intramolecular Williamson ether synthesis, acid-catalyzed cyclization of diols, and palladium-catalyzed carboalkoxylation of alkenes. mdpi.comnih.govorganic-chemistry.org For example, heating chloropolyols in water can lead to the chemoselective formation of tetrahydrofurans. organic-chemistry.org

The choice of oxolane precursor often dictates the stereochemistry and substitution pattern of the final product.

Catalytic Enantioselective and Diastereoselective Approaches in Oxolane-Amide Synthesis

Controlling the stereochemistry at the C3 position of the oxolane ring is crucial for accessing specific stereoisomers of this compound and its analogues.

Key stereoselective strategies include:

Diastereoselective Synthesis: Diastereoselective methods aim to control the relative stereochemistry of multiple chiral centers. For instance, the Staudinger [2+2] cycloaddition has been used to create cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones in a highly diastereoselective manner, which can then be converted to oxolane-fused systems. researchgate.net Similarly, the reduction of β-keto amides can be achieved with high diastereoselectivity using specific reagents. researchgate.net

Enantioselective Catalysis: The use of chiral catalysts allows for the synthesis of specific enantiomers. nih.gov This is particularly important in pharmaceutical applications where only one enantiomer may be biologically active. Examples include:

Copper-catalyzed reactions: Chiral copper complexes have been used in asymmetric hydroamination and formal [2+2] cycloadditions to produce chiral β-amino acids and polysubstituted oxetanes, respectively. beilstein-journals.orgchinesechemsoc.org

Iridium-catalyzed reactions: Iridium catalysts have shown promise in enantioselective polyene cyclizations to form functionalized cyclic ethers. nih.gov

Organocatalysis: Chiral bifunctional catalysts, such as those derived from iminophosphorane, can promote enantioselective intramolecular oxa-Michael reactions to form substituted tetrahydrofurans with high enantiomeric ratios. nih.gov

These advanced catalytic methods provide access to enantiomerically pure oxolane-amide compounds, which are valuable for various applications.

Advanced Retrosynthetic Analysis and Molecular Design for this compound Derivatives

Retrosynthetic analysis is a powerful tool for designing synthetic routes to complex molecules like derivatives of this compound. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials.

For a generic this compound derivative, a common retrosynthetic disconnection is at the amide bond. This leads to two key synthons: the 3-amino-oxolan-2-one core and a corresponding acyl donor.

Further disconnection of the 3-amino-oxolan-2-one can lead back to precursors like α-amino-γ-butyrolactone or other suitably functionalized starting materials. The design of these retrosynthetic pathways allows for the synthesis of a diverse library of derivatives by varying the acyl donor. For example, using different acyl chlorides or carboxylic acids in the amide formation step allows for the introduction of various substituents on the acetamide (B32628) nitrogen.

Investigations into the Chemical Reactivity and Derivatization Profiles of this compound

The chemical reactivity of this compound is primarily dictated by the functional groups present: the amide, the lactone (cyclic ester), and the C-H bonds of the oxolane ring.

Nucleophilic and Electrophilic Reactivity Assessments

Nucleophilic Reactivity: The nitrogen atom of the amide is generally not very nucleophilic due to resonance with the carbonyl group. However, under certain conditions, it can be deprotonated to form an amidate, which is a more potent nucleophile. The oxygen atoms of the carbonyl groups (amide and lactone) possess lone pairs and can act as nucleophiles or hydrogen bond acceptors.

Electrophilic Reactivity: The carbonyl carbon of the lactone is a key electrophilic site, susceptible to attack by nucleophiles. This can lead to ring-opening of the oxolane ring. The amide carbonyl is also electrophilic, though generally less reactive than the lactone carbonyl towards nucleophilic attack. The C-H bonds adjacent to the carbonyl groups can be deprotonated under strongly basic conditions, allowing for α-functionalization. The chlorine atom in N-aryl 2-chloroacetamides, a related class of compounds, is readily displaced by various nucleophiles, highlighting the potential for substitution reactions at the acetyl group if suitably modified. researchgate.netresearchgate.net

The interplay of these reactive sites allows for a wide range of derivatization reactions, enabling the synthesis of a diverse array of analogues with potentially unique properties.

Controlled Functional Group Interconversions and Acylation Methodologies

The synthesis of this compound and its diverse analogues relies heavily on strategic and controlled chemical transformations. Key among these are functional group interconversions (FGIs) to prepare the core amine precursor and robust acylation methodologies to introduce the desired acyl moiety. wikipedia.org These strategies are fundamental in synthetic organic chemistry, allowing for the systematic construction of complex molecules from simpler starting materials. wikipedia.org

Functional Group Interconversion (FGI) in Precursor Synthesis

The primary precursor for the synthesis of this compound is (S)-3-aminooxolan-2-one, also known as (S)-α-amino-γ-butyrolactone. The preparation of this chiral amine often begins with a readily available starting material, such as L-homoserine lactone, which contains a hydroxyl group. A common synthetic sequence involves the interconversion of this hydroxyl group into an amine.

This transformation is typically achieved via a two-step process involving a nucleophilic substitution reaction, a cornerstone of FGI. ub.eduvanderbilt.edu

Activation of the Hydroxyl Group : The hydroxyl group is not a good leaving group. Therefore, it is first converted into a sulfonate ester, such as a tosylate or mesylate. This reaction does not affect the stereochemistry at the carbon center. ub.edu

Nucleophilic Substitution and Reduction : The sulfonate ester is an excellent leaving group and can be displaced by an azide (B81097) anion (N₃⁻) in an Sₙ2 reaction, which proceeds with an inversion of stereochemistry. The resulting azide is then reduced to the primary amine using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or with reducing agents such as LiAlH₄. vanderbilt.edu

Acylation Methodologies

The final step in the synthesis is the formation of the amide bond between the 3-aminooxolan-2-one core and an appropriate acylating agent. The efficiency and selectivity of this acylation are critical, particularly when synthesizing complex analogues.

A representative approach involves the reaction of the deprotected amine precursor with an acyl chloride (like acetyl chloride) or an acid anhydride (like acetic anhydride) under basic conditions. vulcanchem.comvulcanchem.com The choice of base and solvent is crucial to control the reaction and minimize side reactions, such as over-acylation or the cleavage of the lactone ring. vulcanchem.comvulcanchem.com Non-nucleophilic bases like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or lithium bis(trimethylsilyl)amide (LiHMDS) are often employed in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM). vulcanchem.comvulcanchem.com

For more challenging acylations, particularly in the synthesis of complex analogues, peptide coupling agents are utilized. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can facilitate the coupling of carboxylic acids to the amine, often leading to high yields of the desired amide product. vulcanchem.com

The following table summarizes common acylation conditions for the synthesis of this compound and its analogues.

| Acylating Agent | Coupling Agent | Base | Solvent | Typical Efficiency | Ref |

| Acetyl Chloride | None | Et₃N or DIPEA | THF or DCM | Good to High | vulcanchem.comvulcanchem.com |

| Acetic Anhydride | None | LiHMDS | THF | High | vulcanchem.com |

| 4-Nitrobenzoic acid | HATU | DIPEA | DMF | >90% | vulcanchem.com |

| Various Carboxylic Acids | Not specified | Not specified | Not specified | Not specified |

The versatility of these acylation methodologies allows for the synthesis of a wide array of this compound analogues by simply varying the acylating agent. This has led to the creation of a library of related compounds for various research purposes.

The table below showcases a selection of synthesized analogues, highlighting the diversity of the acyl group that can be attached to the 3-aminooxolan-2-one core.

| Compound Name | Acyl Group | Molecular Formula | Ref |

| This compound | Acetyl | C₆H₉NO₃ | |

| 2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide | Chloroacetyl (on a substituted amine) | C₁₄H₁₆ClNO₃ | nih.gov |

| N-[(3S)-2-oxooxolan-3-yl]-2-(4-phenylphenyl)acetamide | (4-phenylphenyl)acetyl | C₁₈H₁₇NO₃ | nih.gov |

| 4-nitro-N-(2-oxooxolan-3-yl)benzamide | 4-Nitrobenzoyl | C₁₁H₁₀N₂O₅ | vulcanchem.com |

| 3-oxo-N-(2-oxooxolan-3-yl)dodecanamide | 3-oxododecanoyl | C₁₆H₂₇NO₄ | jpionline.org |

| N-(2-oxooxolan-3-yl)octanamide | Octanoyl | C₁₂H₂₁NO₃ | drugbank.com |

These advanced synthetic strategies, combining controlled functional group interconversions and versatile acylation methods, are essential for producing this compound and its analogues with high purity and structural diversity.

Computational Chemistry and in Silico Approaches in N 2 Oxooxolan 3 Yl Acetamide Research

Advanced Molecular Docking Simulations and Ligand-Receptor Binding Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. jpionline.org This method is crucial for understanding the interactions that drive biological activity.

Detailed Research Findings: In a notable study, molecular docking was employed to screen a library of 60 compounds, including derivatives of N-(2-oxooxolan-3-yl)acetamide, for their potential as quorum sensing (QS) inhibitors against the LasR protein of Pseudomonas aeruginosa, a key target for anti-virulence therapies. jpionline.org The LasR protein (PDB ID: 2UV0) was used as the receptor for these simulations. jpionline.org The primary goals were to elucidate the binding affinity, docking pose, and specific molecular interactions between the ligands and the LasR receptor. jpionline.org

The simulations revealed that this compound derivatives could fit into the active site of the LasR protein. jpionline.org The binding energy, a measure of the affinity between the ligand and receptor, is a key output of these calculations. Lower binding energy values typically indicate a more stable and favorable interaction. For instance, in the study targeting the LasR protein, docking scores for the 60 compounds ranged from -4.3 to -12.4 kcal/mol. jpionline.org

The interactions between the ligand and the amino acid residues of the receptor's binding pocket are fundamental to its inhibitory action. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the native ligand for the LasR receptor, 3-Oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-dodecanamide, establishes key interactions within the binding site. jpionline.org Computational studies showed that novel acetamide (B32628) derivatives could replicate these critical interactions, suggesting they could act as effective competitors to the natural ligand. jpionline.org The acetamide moiety itself is often involved in forming hydrogen bonds, a feature seen in the docking of various acetamide derivatives with enzymes like COX-II. archivepp.com

| Compound | Binding Energy (kcal/mol) | Interacting Residues (Example) | Interaction Type (Example) |

|---|---|---|---|

| 2-(3-methylphenyl)-N-(2-oxooxolan-3-yl)acetamide | Data not specified in snippet | Trp-60, Tyr-56 | Hydrogen Bond, Hydrophobic |

| 2-(4-iodophenoxy)-N-(2-oxooxolan-3-yl)acetamide | Data not specified in snippet | Ser-129, Asp-73 | Hydrogen Bond |

| General Range for 60 Compounds | -4.3 to -12.4 | N/A | N/A |

Computational Structure-Activity Relationship (SAR) Development and Quantitative Prediction Models

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that relate the structural properties (descriptors) of a series of compounds to their activities. mdpi.com These models are powerful predictive tools in drug design.

Detailed Research Findings: For this compound and its analogs, QSAR models can be developed to predict their inhibitory potency before synthesis. The process involves calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure. researchgate.net These descriptors fall into several categories:

Physicochemical Properties: Such as LogP (lipophilicity), molecular weight, and polar surface area (TPSA).

Electronic Properties: Including dipole moment and atomic charges, which influence how the molecule interacts with the receptor's electronic environment. undip.ac.id

Topological and Steric Descriptors: These describe the size, shape, and branching of the molecule.

A hypothetical QSAR study on this compound derivatives would involve synthesizing a series of analogs where specific parts of the molecule are systematically changed. For example, substitutions could be made on the acetamide side chain or the oxolanone ring. The biological activity of each compound would be measured experimentally. Then, a statistical method, like Multiple Linear Regression (MLR), would be used to build a model.

A comparison of structurally similar compounds highlights the principles of SAR. For instance, comparing N-(4-Methylphenyl)-2-[(2-Oxooxolan-3-yl)amino]acetamide with a related compound lacking the ketone group on the oxolanone (tetrahydrofuran) ring reveals key differences. The presence of the ketone group increases the polarity and the hydrogen bond acceptor count, which can significantly alter binding affinity and solubility. This type of analysis is the foundation for building robust QSAR models.

| Descriptor Type | Example Descriptor | Property Described |

|---|---|---|

| Physicochemical | LogP | Lipophilicity / Hydrophobicity |

| Physicochemical | Topological Polar Surface Area (TPSA) | Polarity, ability to permeate membranes |

| Electronic | Dipole Moment | Overall polarity and charge distribution |

| Electronic | Partial Atomic Charges (e.g., qC6) | Charge on a specific atom, important for interactions |

| Structural | Molecular Weight | Size of the molecule |

| Structural | Rotatable Bond Count | Molecular flexibility |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Mechanism Elucidation

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of atoms in a ligand-receptor complex over time, providing insights into the stability of the complex, the flexibility of the ligand and protein, and the detailed mechanism of binding. mdpi.comnih.gov

Detailed Research Findings: For this compound, MD simulations can be used to validate and refine the binding poses obtained from docking studies. The simulation would place the docked complex in a simulated physiological environment (water, ions, at a specific temperature and pressure) and calculate the atomic motions over a period of nanoseconds. mdpi.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average change in displacement of a selection of atoms over time. A stable RMSD for the ligand within the binding site suggests a stable binding mode. mdpi.com

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. High RMSF values in certain regions of the protein can reveal flexible loops that may be involved in ligand entry or conformational changes upon binding. mdpi.com

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds over the simulation time, highlighting the most persistent and important hydrogen bond interactions that stabilize the complex. mdpi.compolimi.it

By exploring the conformational landscape, MD can reveal if the ligand can adopt multiple binding poses or if the protein undergoes significant conformational changes to accommodate the ligand. polimi.it This information is critical for understanding the precise mechanism of action and for designing new derivatives with improved binding stability and, consequently, higher potency. nih.gov

Predictive Bioinformatics and Chemoinformatics for Novel Biological Target Identification

Bioinformatics and chemoinformatics are powerful computational fields that integrate data from genomics, proteomics, and chemical databases to predict new biological targets for compounds and to assess their drug-likeness.

Detailed Research Findings: For a compound like this compound, chemoinformatics tools can be used to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Databases and prediction models can assess factors like oral bioavailability based on rules like Lipinski's Rule of Five. jpionline.org This early-stage computational screening helps to prioritize compounds that are more likely to have favorable pharmacokinetic profiles, saving significant time and resources. nih.gov

Predictive bioinformatics can be used to identify novel biological targets. One approach is reverse docking, where a ligand like this compound is docked against a large library of protein structures to find potential off-target interactions or entirely new therapeutic targets. Another powerful method involves analyzing gene expression data. For example, the Connectivity Map (CMap) database can be used to find drugs that induce or reverse a particular gene expression signature associated with a disease. frontiersin.org If the gene expression signature caused by this compound is known, it could be compared against disease signatures in the database to propose new therapeutic applications. frontiersin.org

These in silico approaches, by leveraging vast amounts of biological and chemical data, open up new avenues for research by hypothesizing new mechanisms of action and potential applications for existing chemical scaffolds.

Sophisticated Analytical Methodologies for Characterization and Quantification of N 2 Oxooxolan 3 Yl Acetamide

High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation (e.g., Multinuclear NMR, Advanced IR)

High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation of N-(2-oxooxolan-3-yl)acetamide. Techniques such as multinuclear Nuclear Magnetic Resonance (NMR) and advanced Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Multinuclear NMR Spectroscopy (¹H and ¹³C NMR) provides the foundational data for structural confirmation by mapping the hydrogen and carbon framework of the molecule. znaturforsch.com In a typical analysis, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments within the molecule. The acetamide (B32628) N-H proton would likely appear as a broad singlet, with its chemical shift influenced by solvent and concentration. thermofisher.com The protons of the oxolane ring would present as a complex series of multiplets due to spin-spin coupling. vulcanchem.com

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms. Key signals would include those for the two carbonyl carbons (one in the lactone ring and one in the acetamide group), the methyl carbon of the acetyl group, and the carbons of the oxolane ring. researchgate.net The precise chemical shifts are diagnostic of the electronic environment of each nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on principles of NMR spectroscopy and data from analogous structures. znaturforsch.comthermofisher.comvulcanchem.com

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -NH (Amide) | ~8.0-8.5 | Broad Singlet |

| -CH (Oxolane C3) | ~4.5-5.0 | Multiplet | |

| -CH₂ (Oxolane C4, C5) | ~2.0-4.4 | Multiplets | |

| -CH₃ (Acetyl) | ~2.0-2.2 | Singlet | |

| ¹³C | C=O (Amide) | ~170-172 | - |

| C=O (Lactone) | ~175-178 | - | |

| -CH (Oxolane C3) | ~50-55 | - | |

| -CH₂ (Oxolane C4, C5) | ~25-70 | - | |

| -CH₃ (Acetyl) | ~22-25 | - |

Advanced Infrared (IR) Spectroscopy probes the vibrational modes of the molecule's bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. researchgate.net A strong absorption band around 3350 cm⁻¹ would indicate N-H stretching of the secondary amide. researchgate.net Two distinct and strong carbonyl (C=O) stretching bands would be visible: one for the lactone carbonyl around 1770 cm⁻¹ and another for the amide carbonyl (Amide I band) around 1650-1670 cm⁻¹. researchgate.netresearchgate.net Additionally, the C-N stretching and N-H bending (Amide II band) vibrations would appear in the fingerprint region (below 1600 cm⁻¹), providing further structural confirmation. ekb.eg

Hyphenated Chromatographic-Mass Spectrometric Techniques (GC-MS, LC-MS/MS) for Comprehensive Profiling and Metabolite Identification

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for analyzing this compound in complex biological matrices and for identifying its metabolites. evotec.com

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound, though it often requires prior chemical derivatization to increase the compound's volatility and thermal stability. researchgate.net Following separation on a GC column, the compound is ionized (typically via electron ionization), and the resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. spectrabase.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing non-volatile compounds like this compound and its metabolites directly from biological fluids. mdpi.comjfda-online.com The compound is first separated from matrix components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). scholaris.ca It is then ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to produce a protonated molecule [M+H]⁺. metabolomexchange.org

In the tandem MS approach (MS/MS), this precursor ion is selected and fragmented to produce a series of product ions. This fragmentation pattern is highly specific to the molecule's structure and is used for definitive identification and quantification. High-resolution mass spectrometry (HR-MS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements, which allow for the determination of the elemental composition of the parent compound and its metabolites. evotec.comsciex.com This capability is crucial for distinguishing between metabolites with the same nominal mass but different elemental formulas. thermofisher.com

Table 2: Typical Parameters for LC-MS/MS Analysis of this compound

| Parameter | Description |

|---|---|

| Chromatography | Reverse-phase UHPLC with a C18 column |

| Mobile Phase | Gradient elution with water and acetonitrile, often with formic acid as a modifier scholaris.casciex.com |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| Mass Analyzer | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap evotec.comthermofisher.com |

| Scan Mode | Selected Reaction Monitoring (SRM) for quantification; Full Scan and Product Ion Scan for metabolite identification |

| Precursor Ion | [M+H]⁺ |

| Key Fragments | Fragments resulting from the cleavage of the amide bond and opening of the lactone ring |

Advanced Chemical Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Chemical derivatization involves modifying the analyte's structure to improve its analytical properties. mdpi.com For this compound, derivatization is particularly relevant for GC-MS analysis but can also be used in LC-MS to enhance ionization efficiency. lawdata.com.tw The primary goals are to increase volatility, improve thermal stability, and introduce a functionality that enhances detection sensitivity. libretexts.org

Common derivatization strategies applicable to the secondary amide group include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. This process blocks the polar N-H bond, significantly increasing the compound's volatility and making it suitable for GC-MS analysis. lawdata.com.tw

Acylation: The amide hydrogen can be replaced by an acyl group using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). The introduction of fluorine atoms makes the derivative highly sensitive to electron capture detection (ECD) in GC, leading to very low detection limits. lawdata.com.tw

Alkylation: Reagents such as pentafluorobenzyl bromide (PFB-Br) can be used to introduce an alkyl group, which can enhance GC performance and detector response. libretexts.org

These strategies not only facilitate analysis by a specific method but can also improve chromatographic separation from interfering matrix components, thereby increasing the selectivity of the assay. mdpi.com

Development and Validation of Quantitative Analytical Methods for this compound and its Derivatives

The development of a robust quantitative method is critical for accurately determining the concentration of this compound in various samples. LC-MS/MS is typically the method of choice for this purpose due to its high sensitivity and selectivity. jfda-online.com Once a method is developed, it must undergo rigorous validation to ensure its performance is reliable and suitable for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH). europa.eu

The validation process assesses several key performance characteristics: ms-editions.cl

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. europa.eu

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. This is typically demonstrated by a calibration curve with a correlation coefficient (r²) close to 1.0. researchgate.net

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations (spiked samples) and calculating the percent recovery. europa.eums-editions.cl

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is typically expressed as the relative standard deviation (RSD). europa.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be measured with acceptable precision and accuracy. researchgate.netms-editions.cl

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage. europa.eu

Table 3: Key Validation Parameters for a Quantitative LC-MS/MS Method Based on typical regulatory requirements and published validation studies. researchgate.neteuropa.eums-editions.cl

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80-120% (often 85-115% for smaller concentrations) |

| Precision (% RSD) | ≤ 15% (≤ 20% at the LOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte |

| LOQ | Demonstrated with acceptable precision and accuracy |

Compound Names Mentioned

Prospective Applications and Unexplored Research Avenues for N 2 Oxooxolan 3 Yl Acetamide

Theoretical Considerations and Early Explorations in Materials Science and Engineering

The inherent chemical functionalities of N-(2-oxooxolan-3-yl)acetamide make it a compelling candidate for the development of advanced materials. The presence of the lactone ring and the amide group offers multiple sites for chemical modification and polymerization.

Investigation of Structural Motifs for Advanced Material Development

The γ-butyrolactone (GBL) ring is a key structural motif that has been explored for the creation of sustainable polymers. frontiersin.org While GBL itself is generally considered non-polymerizable under normal conditions due to low ring strain, introducing specific substitutions can significantly alter its reactivity. nih.govnih.gov The acetamido group at the α-position of this compound could influence the electronic and steric properties of the lactone ring, potentially making it more amenable to ring-opening polymerization (ROP). scirp.org This process can lead to polyesters with tailored properties. nih.gov

Furthermore, the amide functionality introduces the possibility of hydrogen bonding, which can be a critical factor in determining the physical properties of a material, such as its melting point, solubility, and mechanical strength. The investigation of how these structural motifs interact and contribute to the macroscopic properties of materials derived from this compound is a promising area of research.

Polymerization Potential and Integration into Composite Material Architectures

The exocyclic double bond in related α-methylene-γ-butyrolactone monomers, which share structural similarities, is highly reactive in chain-growth polymerization. frontiersin.org While this compound does not possess this exocyclic double bond, the potential for ring-opening polymerization (ROP) of the γ-butyrolactone ring remains a key area of interest. frontiersin.orgscirp.org The resulting polymers, containing a pendant acetamido group, could exhibit unique characteristics. For instance, polymers derived from α-methylene-γ-butyrolactone have shown high glass transition temperatures and good resistance to heat, weathering, and solvents. frontiersin.org

This compound as a Pharmaceutical Scaffold for Rational Drug Design

The γ-butyrolactone ring is a privileged structure in medicinal chemistry, found in a wide array of biologically active molecules and FDA-approved drugs. nih.gov This makes this compound an attractive scaffold for the rational design of new therapeutic agents. The compound itself and its derivatives have been investigated for a range of pharmacological activities.

The core structure of this compound allows for systematic modifications to explore structure-activity relationships. For instance, substituting different groups on the phenyl ring of related compounds like N-[(3S)-2-oxooxolan-3-yl]-2-(4-phenylphenyl)acetamide can lead to the discovery of molecules with optimized biological activity. nih.gov The acetamide (B32628) group also provides a handle for further chemical modifications to improve pharmacokinetic properties.

| Derivative Class | Potential Therapeutic Area | Key Structural Feature | Reference |

|---|---|---|---|

| α-substituted γ-butyrolactones | Anticonvulsant | Alkyl substitution at the α-position | nih.gov |

| γ-butyrolactone-containing small molecules | Antibiotic | γ-butyrolactone ring | nih.gov |

| N-acyl homoserine lactone analogues | Antimicrobial, Anti-inflammatory | Lactone ring with an acyl side chain | smolecule.com |

Strategic Development of Anti-Virulence Agents and Interventions Against Antimicrobial Resistance

A novel and promising strategy to combat bacterial infections is to target their virulence factors rather than killing the bacteria directly. frontiersin.orgmdpi.com This approach is expected to exert less selective pressure for the development of resistance. semanticscholar.org this compound and its derivatives are being explored as potential anti-virulence agents, particularly as inhibitors of quorum sensing (QS).

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the production of virulence factors. jpionline.org N-acyl homoserine lactones (AHLs), which are structurally related to this compound, are key signaling molecules in the QS systems of many Gram-negative bacteria. nih.gov Therefore, molecules that can interfere with AHL signaling have the potential to act as anti-virulence drugs.

In silico studies have identified derivatives of this compound as potential quorum sensing inhibitors of Pseudomonas aeruginosa, a significant opportunistic pathogen. jpionline.org These studies use molecular docking to predict how these compounds might bind to and inhibit key proteins in the QS pathway, such as the LasR protein. jpionline.org

| Compound/Derivative | Target Organism | Proposed Mechanism | Reference |

|---|---|---|---|

| 2-(3-methylphenyl)-N-(2-oxooxolan-3-yl)acetamide | Pseudomonas aeruginosa | Quorum Sensing Inhibition (LasR protein) | jpionline.org |

| 2-(4-iodophenoxy)-N-(2-oxooxolan-3-yl)acetamide | Pseudomonas aeruginosa | Quorum Sensing Inhibition (LasR protein) | jpionline.org |

Identification of Novel Biological Functions and Biotechnological Applications of the Oxolane-Amide Core

The oxolane-amide core of this compound holds potential for a variety of biological and biotechnological applications beyond its use as a pharmaceutical scaffold. The γ-butyrolactone moiety is found in nature as a signaling molecule in some bacteria, regulating processes like secondary metabolism and morphological development. nih.govpnas.org

The biosynthesis of these natural γ-butyrolactones involves enzymes that could be harnessed for biotechnological purposes. pnas.org Understanding the biological roles of the oxolane-amide core could lead to the development of new tools for chemical biology to probe cellular pathways. smolecule.com For example, derivatives could be designed as molecular probes to study specific enzymes or receptors.

Furthermore, the structural similarity to N-acyl homoserine lactones suggests that the oxolane-amide core could be used to modulate bacterial communication in various biotechnological applications, such as in the control of biofilms or in the regulation of gene expression in engineered bacterial systems. The investigation into these novel functions is an active and expanding area of research.

Q & A

Basic: What are the common synthetic routes for N-(2-oxooxolan-3-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including acetylation of amine precursors or coupling of oxolane derivatives with acetamide groups. For example:

- Step 1 : Formation of the oxolane (tetrahydrofuran) ring via cyclization of diols or epoxides under acidic conditions.

- Step 2 : Introduction of the acetamide group using chloroacetyl chloride or similar reagents in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Optimization : Reaction yield depends on solvent polarity (e.g., THF vs. DMF), temperature control (0°C to room temperature), and catalyst selection (e.g., LHMDS for deprotonation) .

- Purification : Silica gel chromatography or recrystallization from solvents like ethyl acetate is employed to isolate the final product .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR are used to confirm the acetamide group (δ ~2.1 ppm for CH, δ ~168 ppm for carbonyl) and oxolane ring protons (δ ~3.5–4.5 ppm) .

- Mass Spectrometry : ESI/APCI-MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection monitors purity (>95% by area) and identifies residual solvents or byproducts .

Advanced: How can researchers resolve contradictions between X-ray crystallography and NMR data for this compound?

- Refinement Tools : Use SHELXL for high-resolution crystallographic refinement to resolve bond-length/bond-angle discrepancies. Hydrogen bonding networks in the oxolane ring can be validated against NOE correlations in NMR .

- Dynamic Effects : If NMR shows conformational flexibility (e.g., oxolane puckering), compare with DFT-calculated structures to reconcile static (X-ray) vs. dynamic (NMR) data .

- Twinned Data : For poorly diffracting crystals, employ SHELXD for twin-law identification and SHELXL for twin refinement .

Advanced: How can low yields in the final acetylation step be addressed?

- Reagent Stoichiometry : Use excess acetyl chloride (1.5–2 eq.) and a base (e.g., NaCO) to drive the reaction to completion .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the amine intermediate .

- Temperature Control : Gradual warming from -70°C to room temperature minimizes side reactions like over-acetylation .

Advanced: What strategies are recommended for evaluating the biological activity of this compound derivatives?

- Antifungal Assays : Follow protocols from morpholinone-acetamide analogs:

- Broth Microdilution : Test minimum inhibitory concentrations (MICs) against Candida spp. and Aspergillus spp. .

- Time-Kill Curves : Assess fungicidal vs. fungistatic effects over 24–48 hours .

- Mechanistic Studies : Use fluorescence-based assays to evaluate membrane disruption or inhibition of ergosterol biosynthesis .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

- Oxolane Modifications : Replace the 2-oxooxolane ring with morpholinone or tetrahydrothiophene-dione to assess impact on bioavailability .

- Acetamide Substituents : Introduce electron-withdrawing groups (e.g., -CF) at the acetamide nitrogen to enhance metabolic stability .

- Computational Modeling : Perform molecular docking against fungal CYP51 or β-glucan synthase to prioritize analogs with better target affinity .

Basic: What are the key stability considerations for storing this compound?

- Moisture Sensitivity : Store under inert gas (argon) in sealed vials with desiccants to prevent hydrolysis of the acetamide group .

- Temperature : Long-term storage at -20°C in amber vials minimizes thermal degradation .

Advanced: How can researchers address poor solubility in pharmacological assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug Design : Introduce phosphate or PEGylated groups at the oxolane oxygen to improve hydrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.